1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

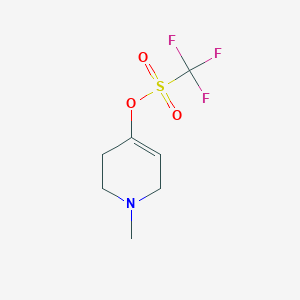

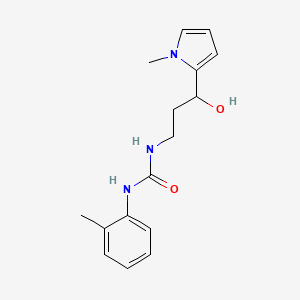

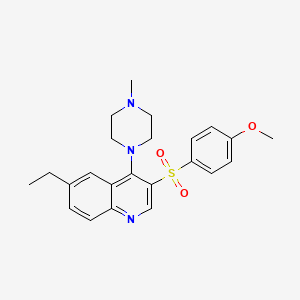

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 3,4-difluorophenyl group would consist of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms . The 1H-1,2,3-triazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms, with the 5-methyl group attached to one of the carbon atoms. The carboxylic acid group (-COOH) would be attached to the 4th carbon of the triazole ring .科学的研究の応用

Corrosion Inhibition

- Corrosion Inhibition in Metals : Triazole derivatives, including 1,2,3-triazoles, demonstrate significant efficiency in corrosion inhibition, particularly for mild steel in acidic media. These compounds exhibit high inhibition efficiencies due to their adsorption properties, following Langmuir's adsorption isotherm in both hydrochloric and sulphuric acids (Lagrenée et al., 2002).

Chemical Synthesis

- Peptidomimetics and Biologically Active Compounds Synthesis : 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the specified compound, is useful in synthesizing peptidomimetics and other biologically active compounds. These syntheses often require overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

- Synthesis of Triazole Derivatives : The synthesis of triazole derivatives, including 1,2,3-triazoles, can be achieved through one-pot reactions involving boronic acids, azides, and active methylene ketones. These reactions provide a pathway for creating various substituted triazoles (Zhang et al., 2013).

Pharmaceutical Research

- Antimicrobial Activity : Certain 1,2,3-triazoles have been synthesized and evaluated for antimicrobial activity. These compounds, including triazole derivatives, show promise against various bacterial and fungal strains, indicating their potential in pharmaceutical applications (Holla et al., 2005).

Material Science

- Metal-Organic Frameworks : Bifunctional organic linkers like 1,2,4-triazoles are utilized in constructing metal-organic frameworks (MOFs). These MOFs, with their selective sorption properties, are particularly effective in capturing CO2 over other gases like N2 and CH4 (Chen et al., 2015).

Chemistry and Molecular Design

- Cross-Coupling Reactions : The carboxylic acid anion moiety in compounds like 1,2,4-triazoles serves as a directing group in cross-coupling reactions, leading to selective synthesis of various substituted nicotinic acids and triazoles (Houpis et al., 2010).

作用機序

Target of Action

Similar compounds such as ticagrelor, which also contains a difluorophenyl group, are known to act as platelet aggregation inhibitors by antagonising the p2y12 receptor .

Mode of Action

It’s worth noting that similar compounds like ticagrelor interact directly with their targets through a reversible blocking mechanism .

Biochemical Pathways

Compounds with similar structures, such as ticagrelor, inhibit the p2y12 receptor, which is involved in platelet aggregation .

Pharmacokinetics

Related compounds like ticagrelor have a bioavailability of 36% and are metabolized in the liver by cyp3a4 .

Result of Action

Similar compounds like ticagrelor are known to prevent atherothrombotic events in adults with acute coronary syndromes or a history of myocardial infarction .

特性

IUPAC Name |

1-(3,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTUMUGHPYXIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)